Scuteamoenoside

Description

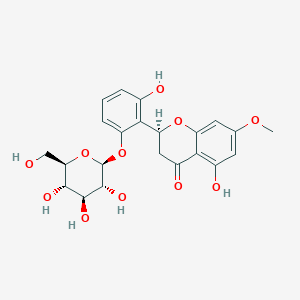

Scuteamoenoside is a flavonoid glycoside isolated from Scutellaria amoena (滇黄芩), a plant widely used in traditional Chinese medicine for its anti-inflammatory, antimicrobial, and hepatoprotective properties . Structurally, it belongs to the flavanone class, characterized by a 2-phenylchromen-4-one backbone substituted with hydroxyl and glycosidic groups. Its natural occurrence in Scutellaria species underscores its ecological and medicinal relevance.

Properties

CAS No. |

123914-35-2 |

|---|---|

Molecular Formula |

C22H24O11 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

(2S)-5-hydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1 |

InChI Key |

KOBUGDLTCAJTND-DOARKGTESA-N |

SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |

Other CAS No. |

123914-35-2 |

Synonyms |

2',5,6'-trihydroxy-7-methoxy-flavanone-2'-O-beta-glucopyranoside scuteamoenoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Scuteamoenoside shares structural and functional similarities with other flavonoid glycosides and flavanones. Below is a comparative analysis of its key analogs:

Table 1: Structural and Pharmacological Comparison of this compound and Analogous Compounds

Key Findings

Structural Differences: this compound differs from scuteamoenin by the presence of a glycoside group, which enhances solubility and bioavailability compared to its aglycone counterpart . Unlike scutellarein derivatives (e.g., scutellarein-7-O-diglucuronide), this compound is a flavanone rather than a flavone, resulting in distinct ring saturation and biological activity profiles .

Pharmacological Contrasts: Enzyme Inhibition: this compound uniquely targets indole-3-acetic acid oxidase, a key enzyme in auxin catabolism, whereas scutellarein-5-galactoside primarily inhibits lipid peroxidation . Antioxidant Capacity: Scuteamoenin and scutellarein derivatives show stronger antioxidant activity due to free hydroxyl groups, whereas this compound’s glycosylation may reduce radical-scavenging efficacy .

Biosynthetic and Ecological Roles: Glycosylation in this compound likely serves as a detoxification mechanism in the plant, stabilizing reactive hydroxyl groups and facilitating storage in vacuoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.